Cas no 100-10-7 (p-Dimethylaminobenzaldehyde)

p-Dimethylaminobenzaldehyde (DMAB) is a versatile organic compound widely used as a reagent in analytical and synthetic chemistry. Its key advantages include its role as a sensitive chromogenic agent for detecting primary amines, indoles, and hydrazines, making it valuable in spectrophotometric assays. The compound's aldehyde group and electron-donating dimethylamino moiety enhance its reactivity in condensation reactions, particularly in Ehrlich’s reagent for identifying ergot alkaloids and other heterocycles. DMAB exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in laboratory applications. Its consistent performance and specificity in colorimetric tests underscore its utility in biochemical and pharmaceutical research.
p-Dimethylaminobenzaldehyde structure
p-Dimethylaminobenzaldehyde structure
Product Name:p-Dimethylaminobenzaldehyde
CAS No:100-10-7
MF:C9H11NO
MW:149.189742326736
MDL:MFCD00003381
CID:35063
PubChem ID:7479
Update Time:2025-09-25

p-Dimethylaminobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Dimethylamino)benzaldehyde
    • 4-(dimethylamino)-benzaldehyd
    • 4-Formyl-N,N-dimethylaniline
    • Benzaldehyde, p-(dimethylamino)-
    • benzaldehyde,-(dimethylamino)-
    • Dimethylaminobenzenecarbonal
    • N,N-Dimethyl-4-formylaniline
    • p-(dimethylamino)-benzaldehyd
    • p-(N,N-Dimethylamino)benzaldehyde
    • 4-Dimethylaminobenzaldehyde
    • P-Dimethylaminobenzaldehyde
    • 4-N,N-Dimethylbenzaldehyde
    • 4-Dimethylaminobenzaldehyde, ACS reagent
    • 4-N,N-dimethylaminobenzaldehyde
    • -Dimethylaminobenzaldehyde
    • EHRICH'S REAGENT
    • Ehrlichs
    • EHRLICH'S REAGENT
    • ERLICH'S REAGENT
    • HYDRAZINE-REAGENT
    • N,N-dimethyl-4-aminobenzaldehyde
    • N,N-dimethyl-p-aminobenzaldehyde
    • para-dimethylaminobenzaldehyde
    • p-DAB
    • p-N,N-dimethylaminobenzaldehyde
    • reagensehrlichovo
    • DMAB
    • p-Formyl-N,N-dimethylaniline
    • NSC 5517
    • N,N-Dimethyl-4-amino benzaldehyde
    • AKOS BBS-00003188
    • Reagens ehrlichovo
    • Benzaldehyde, 4-(dimethylamino)-
    • p-Formyldimethylaniline
    • p-(Dimethylamino)benzaldehyde
    • 4-Dimethylaminobenzenecarbonal
    • Ehrlichs reagent
    • Reagens ehrlichovo [Czech]
    • Ehrlich's solution
    • N,
    • p-N
    • AS-10767
    • V7E88PR1YB
    • NSC5517
    • SCHEMBL61517
    • 4-(dimethylamino)-benzaldehyde
    • 4-dimethylamino-benzaldehyde
    • NCGC00184048-03
    • A800043
    • NCGC00184048-02
    • NCGC00184048-05
    • 4-(Dimethylamino)benzaldehyde, puriss. p.a., Reag. Ph. Eur., >=99% (perchloric acid titration)
    • 4-(Dimethylamino)benzenecarbonal
    • W18656
    • CHEMBL3188333
    • P-DIMETHYLAMINOBENZALDEHYDE [MI]
    • Z57127528
    • 4-Formyl-N,N-dimethylanilin
    • 4-(N,N-DIMETHYLAMINO)BENZALDEHYDE
    • 4-formyl-N
    • 4-N,N-dimethylamino benzaldehyde
    • Benzaldehyde, p-dimethylamino-
    • MFCD00003381
    • 4-dimethylaminobenzaldehyd
    • DTXCID601835
    • 100-10-7
    • UNII-V7E88PR1YB
    • 4-(Dimethylamino)benzaldehyde, JIS special grade, >=99.0%
    • D1495
    • NCGC00184048-01
    • NSC-5517
    • p-Dimethylaminobenzaldehyde;Ehrlich's reagent
    • 4-(Dimethylamino)benzaldehyde, 98%
    • NS00020551
    • NCGC00184048-04
    • Q1225737
    • 4-N
    • p-dimethylamino benzaldehyde
    • AM20060801
    • F2190-0620
    • 4-DIMETHYL-AMINO-BENZALDEHYDE
    • 4-dimethylamino benzaldehyde
    • 4-(dimethylamino) benzaldehyde
    • InChI=1/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H
    • P-Dimethgl anuinotenzaldehyde
    • Kovac's reagent for indoles, for microbiology
    • AKOS000118908
    • 4-(Dimethylamino)benzaldehyde A.C.S. reagent
    • HY-Y0015
    • NCGC00254615-01
    • WLN: VHR DN1 & 1
    • AG-205/03202034
    • 4-(Dimethylamino)benzaldehyde, p.a., 99.0%
    • CS-W020083
    • J-200061
    • CHEBI:91114
    • D0645
    • AI3-15337
    • AB01333894-02
    • EN300-18036
    • 2v6n
    • P-Dimethylaminobenzaldehyde,(S)
    • 4-(Dimethylamino)benzaldehyde, Vetec(TM) reagent grade, 98%
    • CAS-100-10-7
    • 4-(Dimethylamino)benzaldehyde, suitable for histochemical demonstration of nitro blue tetrazolium reduction in neutrophils
    • DTXSID5021835
    • BDBM50101990
    • para-N,N-dimethylaminobenzaldehyde
    • hydrazine reagent
    • Para-dimehtylaminobenzaldehyde
    • p-dimethylaminobenzaldehyd
    • BCP30263
    • p-(dimethylamino) benzaldehyde
    • DIMETHYLAMINOBENZALDEHYDE, P-
    • EINECS 202-819-0
    • FT-0618357
    • Tox21_300707
    • 4-(Dimethylamino)benzaldehyde, ACS reagent, 99%
    • 4-Dimethylaminobenzaldehyde,99%
    • Benzaldehyde, p(dimethylamino)
    • p(Dimethylamino)benzaldehyde
    • 4dimethylaminobenzaldehyde
    • p(N,NDimethylamino)benzaldehyde
    • STK199263
    • pFormylN,Ndimethylaniline
    • 4(Dimethylamino)benzaldehyde
    • pFormyldimethylaniline
    • 4Dimethylaminobenzenecarbonal
    • Benzaldehyde, 4(dimethylamino)
    • N,NDimethylpaminobenzaldehyde
    • #VALUE!
    • FD29087
    • p-Dimethylaminobenzaldehyde
    • MDL: MFCD00003381
    • Inchi: 1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
    • InChI Key: BGNGWHSBYQYVRX-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)N(C)C
    • BRN: 606802

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.3
  • Molecular Weight: 149.19
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Gray white crystalline powder.
  • Density: 1.10 g/mL at 20 °C
  • Melting Point: 72-75 °C (lit.)
  • Boiling Point: 176-177 ºC (17 mmHg)
  • Flash Point: Fahrenheit: 327.2 ° f < br / > Celsius: 164 ° C < br / >
  • Refractive Index: n20/D 1.417
  • Solubility: alcohol: passes test (APHA ≤60)
  • Water Partition Coefficient: 0.3 g/L (20 ºC)
  • Stability/Shelf Life: Stable, but light sensitive. Incompatible with bases, strong oxidizing agents.
  • PSA: 20.31000
  • LogP: 1.56510
  • Solubility: Slightly soluble in water, soluble in alcohol, ether, chloroform, acid, and most organic solvents.
  • Merck: 3230
  • Sensitiveness: Air Sensitive
  • FEMA: 2005
  • Color/Form: 10 g/L in isopropanol
  • Vapor Pressure: 0.00 mmHg

p-Dimethylaminobenzaldehyde Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H225,H319,H336
  • Warning Statement: P210,P305+P351+P338,P280
  • Hazardous Material transportation number:UN 2920 8/PG 2
  • WGK Germany:1
  • Hazard Category Code: 11-36-67
  • Safety Instruction: S7-S16-S24/25-S26-S61-S45-S39-S36/37/39
  • FLUKA BRAND F CODES:8
  • RTECS:CU5775000
  • Hazardous Material Identification: F Xi
  • Safety Term:6.1
  • Packing Group:I; II; III
  • Risk Phrases:R22; R52/53
  • TSCA:Yes
  • Storage Condition:2-8°C
  • Packing Group:I; II; III
  • Hazard Level:6.1

p-Dimethylaminobenzaldehyde Customs Data

  • HS CODE:2912210000
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

p-Dimethylaminobenzaldehyde Pricemore >>

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p-Dimethylaminobenzaldehyde Production Method

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:100-10-7)4-Dimethylaminobenzaldehyde
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p-Dimethylaminobenzaldehyde Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on p-Dimethylaminobenzaldehyde

p-Dimethylaminobenzaldehyde (CAS No. 100-10-7): A Comprehensive Overview

p-Dimethylaminobenzaldehyde (CAS No. 100-10-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as 4-dimethylaminobenzaldehyde, is a derivative of benzaldehyde with a dimethylamino group attached to the para position of the benzene ring. Its unique chemical structure and reactivity make it an essential building block in various synthetic pathways and a valuable intermediate in the development of novel drugs and materials.

The chemical formula of p-Dimethylaminobenzaldehyde is C9H11NO, and it has a molecular weight of 137.19 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its boiling point is approximately 253°C, and it has a characteristic aldehyde odor.

In recent years, p-Dimethylaminobenzaldehyde has been extensively studied for its potential applications in various scientific and industrial domains. One of the key areas of interest is its role as a precursor in the synthesis of Schiff bases, which are important compounds in coordination chemistry and catalysis. Schiff bases derived from p-Dimethylaminobenzaldehyde have shown promise in the development of metal complexes with unique catalytic properties, making them valuable for applications in homogeneous catalysis and materials science.

Beyond its use in synthetic chemistry, p-Dimethylaminobenzaldehyde has also been explored for its biological activities. Research has indicated that certain derivatives of this compound exhibit significant pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of Schiff bases derived from p-Dimethylaminobenzaldehyde demonstrated potent inhibitory activity against human cancer cell lines, suggesting their potential as lead compounds for drug discovery.

In the field of materials science, p-Dimethylaminobenzaldehyde has been utilized to synthesize functional polymers and supramolecular assemblies. These materials have found applications in areas such as drug delivery systems, sensors, and optoelectronic devices. The ability to fine-tune the properties of these materials by modifying the structure of p-Dimethylaminobenzaldehyde-based monomers makes it an attractive choice for researchers aiming to develop advanced materials with tailored functionalities.

The synthesis of p-Dimethylaminobenzaldehyde can be achieved through several methods, including the formylation of aniline derivatives using Vilsmeier reagents or through the condensation of dimethylamine with benzaldehyde. Each method has its advantages and limitations, and the choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly approaches to synthesizing this compound, which is crucial for sustainable industrial practices.

In addition to its synthetic utility, p-Dimethylaminobenzaldehyde has been studied for its potential environmental impact. While it is not classified as a hazardous substance under current regulations, it is important to handle this compound with care due to its reactivity and potential for forming harmful byproducts during certain chemical processes. Researchers are continuously working to develop safer handling protocols and more efficient waste management strategies to minimize any adverse environmental effects associated with its use.

The future prospects for p-Dimethylaminobenzaldehyde are promising. Ongoing research aims to expand its applications in areas such as biocatalysis, where it can serve as a substrate or cofactor in enzymatic reactions. Additionally, there is growing interest in exploring its use as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. The ability to fine-tune its photochemical properties through structural modifications opens up new possibilities for developing more effective therapeutic agents.

In conclusion, p-Dimethylaminobenzaldehyde (CAS No. 100-10-7) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, pharmaceuticals, and materials science. Its unique chemical properties make it an indispensable tool for researchers and industry professionals alike. As new research continues to uncover its potential benefits and applications, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:100-10-7)4-Dimethylaminobenzaldehyde
sfd10304
Purity:99%
Quantity:200KG
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:100-10-7)p-Dimethylaminobenzaldehyde
A1198613
Purity:99%/99%
Quantity:500g/2.5kg
Price ($):186.0/243.0
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